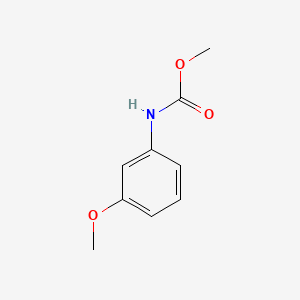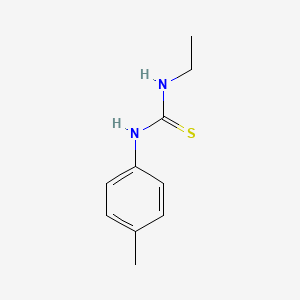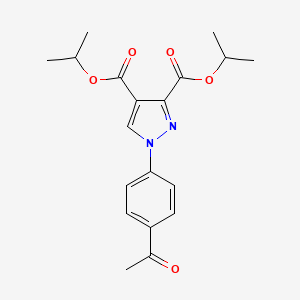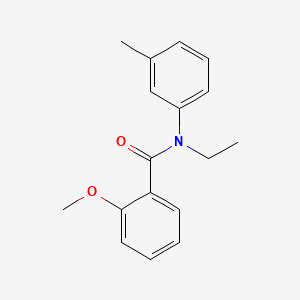
2,3,4-Trimethylpent-1-en-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethylpent-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylpent-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of 2,3,4-trimethylpent-1-ene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 2,3,4-trimethylpent-1-ene, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The hydroboration-oxidation method is often preferred due to its efficiency and the relatively mild reaction conditions required. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters to optimize the production .
化学反应分析
Types of Reactions
2,3,4-Trimethylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces alkyl halides.
科学研究应用
2,3,4-Trimethylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,4-Trimethylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 2,4,4-Trimethylpent-1-ene
- 3,4,4-Trimethylpent-1-yne
- 3,4,4-Trimethylpent-1-yn-3-ol
Uniqueness
2,3,4-Trimethylpent-1-en-3-ol is unique due to the specific positioning of its methyl groups and the hydroxyl group on the alkene structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
属性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC 名称 |
2,3,4-trimethylpent-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)8(5,9)7(3)4/h7,9H,1H2,2-5H3 |
InChI 键 |
VMYQHRVPXPVJNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)

![Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-](/img/structure/B11963426.png)
![3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid](/img/structure/B11963434.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963435.png)






